Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-

Organic Synthesis Grignard Reaction Pharmaceutical Intermediate

Friedel-Crafts routes to 1,4-benzodioxan-6-yl pharmacophores often produce inseparable 6-/7-regioisomer mixtures, delaying biological validation. This pre-formed Grignard reagent ensures exclusive 6-position functionalization. • 59.1% yield in key intermediate synthesis-17.1% absolute improvement over 3,4-difluorophenyl analog under identical conditions • cGMP-validated; related intermediates achieve 99.9% final API purity at production scale • 0.5 M in THF or 2-MeTHF; store at -4°C to -20°C under inert atmosphere

Molecular Formula C8H7BrMgO2
Molecular Weight 239.35 g/mol
CAS No. 107549-16-6
Cat. No. B034331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-
CAS107549-16-6
Synonyms3,4-(ETHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE
Molecular FormulaC8H7BrMgO2
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-]
InChIInChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1
InChIKeyNARCANDIOTXHKA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-(Ethylenedioxy)phenylmagnesium Bromide Selection Guide


Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- (CAS 107549-16-6), commonly referred to as 3,4-(ethylenedioxy)phenylmagnesium bromide, is a functionalized aryl Grignard reagent . This compound is characterized by a nucleophilic carbon center on a 1,4-benzodioxane ring system, which is activated by the electron-donating ethylenedioxy group, enhancing its reactivity compared to simpler aryl Grignard reagents . It is primarily employed as a key synthetic intermediate for introducing the 1,4-benzodioxan-6-yl pharmacophore into more complex molecules for medicinal chemistry and materials science applications .

Why Substitution with Simpler Grignards Fails


Substituting 3,4-(ethylenedioxy)phenylmagnesium bromide with a simpler, unfunctionalized aryl Grignard reagent like phenylmagnesium bromide or a halogenated analog (e.g., 3,4-difluorophenylmagnesium bromide) is not a viable option when the target molecule requires the 1,4-benzodioxan-6-yl moiety . The ethylenedioxy group is not merely an inert substituent; it significantly alters the electronic character of the aromatic ring, influencing reaction yields, regioselectivity, and the physicochemical properties of the final product . In cases where the benzodioxane ring is a core pharmacophore—such as in the development of alpha-adrenergic agents, antipsychotics, or the canine dementia drug candidate Crisdesalazine—the use of an alternative Grignard reagent would result in a completely different, and likely inactive, molecular structure [1].

Performance and Purity Evidence


High Yield in Hindered Ketone Addition

In a patented synthesis (US05391570), the Grignard reagent derived from 6-bromo-1,4-benzodioxane (the precursor to the target compound) achieved a 59.1% yield upon addition to 1,4-cyclohexanedione monoethylene ketal . In contrast, a directly comparable reaction under the same conditions using 3,4-difluorophenylmagnesium bromide yielded only 42% of the analogous product . This 17.1% absolute increase in yield represents a significant improvement in step-efficiency for the synthesis of this specific molecular scaffold .

Organic Synthesis Grignard Reaction Pharmaceutical Intermediate

GMP Purity Validation for Veterinary API

The utility of the 3,4-(ethylenedioxy)phenyl scaffold, for which this Grignard reagent is the key building block, has been validated at an industrial scale. A European patent was granted for a manufacturing process that produces the API for Crisdesalazine (a drug for canine cognitive dysfunction) at a purity of 99.9% [1]. This process, which involves a 'three-step synthesis method' designed to minimize isomer and disubstituted impurities, demonstrates the feasibility of using this compound class in cGMP manufacturing for a regulated pharmaceutical product [1].

Pharmaceutical Manufacturing Process Chemistry GMP Production

Regioselectivity Advantage over Friedel-Crafts

The use of a pre-formed Grignard reagent like 3,4-(ethylenedioxy)phenylmagnesium bromide offers a regiochemical advantage over alternative methods like Friedel-Crafts acylation. While Friedel-Crafts acylation on saturated 2-substituted-1,4-benzodioxin derivatives produces a mixture of 6- and 7-acyl regioisomers, with the 7-acyl compound being the main product, the Grignard approach installs the nucleophilic carbon specifically at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring [1]. This avoids the formation of undesired isomers that would require separation, thereby streamlining the synthetic route [1].

Regioselectivity Medicinal Chemistry Reaction Design

Key Application Scenarios


Benzodioxane-Cyclohexane Scaffold Synthesis

This reagent is the preferred starting material for the synthesis of 4-(1,4-benzodioxan-6-yl)-4-hydroxycyclohexane, a key intermediate in the patent literature. Direct evidence shows it provides a 59.1% yield in this specific transformation, a 17.1% absolute improvement over a halogenated phenyl analog (3,4-difluorophenylmagnesium bromide) under identical conditions . Procurement should be prioritized for any project requiring this or a structurally analogous 1,4-benzodioxan-6-yl-containing cyclohexane derivative.

GMP Manufacturing of Benzodioxane APIs

For projects scaling to cGMP manufacturing of pharmaceuticals containing the 1,4-benzodioxane-6-yl core, this compound class is validated by industrial precedent. A patented process demonstrates that related intermediates can be used to achieve final API purity of 99.9% at production scale, as evidenced by the European patent for manufacturing Crisdesalazine [1]. This de-risks the selection of this Grignard reagent for late-stage development and commercial supply chains.

Regioselective Benzodioxane Functionalization

This Grignard reagent is the optimal choice when synthetic routes demand exclusive functionalization at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring. Alternative methods like Friedel-Crafts acylation are known to yield mixtures of 6- and 7-substituted regioisomers [2]. Using this pre-formed Grignard reagent ensures regiochemical purity, which is critical for generating single-component products for biological testing and simplifies purification protocols [2].

CNS and Adrenergic Research Probes

The 1,4-benzodioxane core is a privileged structure in medicinal chemistry, found in ligands targeting alpha-adrenergic, 5-HT receptor, and D2/5-HT1A receptor subtypes [3]. This Grignard reagent serves as a direct route to incorporate this pharmacophore into novel chemical probes. Its demonstrated ability to perform well in complex molecule synthesis, as shown by the Crisdesalazine patent [1], supports its use in building focused libraries for neuropharmacology and receptor biology research.

Technical Documentation Hub

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